molecular formula C14H16ClN3O3 B1398609 2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole CAS No. 1030011-81-4

2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole

Cat. No. B1398609
M. Wt: 309.75 g/mol
InChI Key: GUQKZVADDBWQNI-UHFFFAOYSA-N
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Description

“2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles involves various methods . The O-acylamidoximes were prepared from the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides . Another method reported the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles through condensation between nitriles, hydroxylamine, and other compounds .


Molecular Structure Analysis

The structure of oxadiazoles exhibits C–H…N intermolecular interactions . The structure is stabilized by π–π interactions between the oxadiazole and phenyl rings . Molecular geometry calculations are performed using density functional theory by employing 6–31+G (d, p) functional basis set .


Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Scientific Research Applications

Synthesis and Characterization

Recent studies have synthesized various oxadiazole derivatives, including the mentioned compound, by reacting aryl hydrazides with specific acids in the presence of phosphorus oxychloride. These compounds have been characterized using IR, NMR, and mass spectrometry, providing a detailed understanding of their molecular structure. One such study focused on the synthesis of new 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties, demonstrating their significant antioxidant properties through DPPH and FRAP assays (Shakir, Ariffin, & Abdulla, 2014).

Biological Activity

Several oxadiazole derivatives have been evaluated for their antibacterial and antifungal activities, showing promising results against various bacterial strains and fungal species. For instance, electrochemical synthesis of 2-phenylamino-5-(2-chlorophenyl)-1,3,4-oxadiazoles exhibited significant antibacterial activity against pathogens like Klebsiella pneumoniae and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans (Kumar & Srivastava, 2019).

Materials Science Applications

Oxadiazole derivatives are also extensively used in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and polymer light-emitting devices. These compounds serve as electron transport materials to enhance the performance of OLEDs, with structural insights showing their significance in improving device efficiency and performance (Emmerling et al., 2012). Additionally, studies have investigated the use of oxadiazole derivatives in synthesizing high-performance bismaleimide resins, which exhibit good solubility, easy processing, and high thermal stability, making them suitable for advanced composite materials (Tang et al., 2007).

properties

IUPAC Name

tert-butyl N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3/c1-14(2,3)21-13(19)16-8-11-17-18-12(20-11)9-4-6-10(15)7-5-9/h4-7H,8H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQKZVADDBWQNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(O1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Tert-butyloxycarbonylaminomethyl-5-(4-chlorophenyl)-[1,3,4]oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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